![molecular formula C24H16D4N6O3 B1139159 Candesartan D4 CAS No. 1346604-70-3](/img/structure/B1139159.png)
Candesartan D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Candesartan D4 is an angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) in adults and children 1 to 16 years of age . It works by blocking the action of a substance in the body that causes the blood vessels to tighten. As a result, candesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart . Candesartan D4 is intended for use as an internal standard for the quantification of candesartan by GC- or LC-MS .
Synthesis Analysis
Candesartan D4 is converted to its active form, candesartan, via ester hydrolysis during absorption from the gastrointestinal tract . The synthesis of new sartan-derived molecules has been reported, with the antihypertensive activities of these prodrugs evaluated .Molecular Structure Analysis
The molecular formula of Candesartan D4 is C24H16D4N6O3 .Chemical Reactions Analysis
Candesartan D4 is intended for use as an internal standard for the quantification of candesartan by GC- or LC-MS . Various analytical methods have been developed for the estimation of candesartan in both biological fluids and dosage forms .Physical And Chemical Properties Analysis
Candesartan D4 has a molecular formula of C24H16D4N6O3 and a formula weight of 444.5 . It is a solid substance with solubility in DMF and DMSO of 30 mg/ml, and in ethanol of 3 mg/ml .Scientific Research Applications
In Vitro–In Vivo Correlation (IVIVC) Development
Candesartan-d4 has been used in the development of an in vitro–in vivo correlation (IVIVC) for immediate release candesartan cilexetil formulations . This involves designing an in vitro dissolution test to be used as a development tool. The IVIVC could be used to reduce failures in future bioequivalence studies .
Bioavailability Enhancement
The absolute bioavailability of candesartan cilexetil is about 14–40% . Therefore, research has been conducted to prepare and evaluate solid self-nanoemulsifying drug delivery systems for candesartan cilexetil in order to improve its solubility, dissolution, and stability .
Tumor Stroma and Vessel Normalization
Candesartan-d4 has been found to enhance liposome penetration and anti-tumor effect via depletion of tumor stroma and normalization of tumor vessel . This is achieved through the downregulation of TGF-β1 .
Cardiovascular Disease Management
Candesartan cilexetil, the prodrug of Candesartan-d4, is an antagonist to angiotensin II receptor type 1 (AT1) and is used in the management of many cardiovascular diseases .
Formulation Development
Candesartan-d4 has been used in the development of oral solid self-nanoemulsifying drug delivery systems. This involves the formulation, characterization, and in vitro drug release studies .
Migration Inhibition of Cancer Cells
Research has indicated that the migration of certain types of cancer cells can be inhibited by Candesartan-d4 .
Mechanism of Action
Target of Action
Candesartan-d4, also known as Candesartan, primarily targets the angiotensin II receptor type 1 (AT1) in many tissues, including vascular smooth muscle and the adrenal glands . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .
Mode of Action
Candesartan-d4 acts as an angiotensin receptor blocker (ARB). It competes with angiotensin II for binding to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This action results in the relaxation and widening of blood vessels, leading to a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Candesartan-d4 is the RAAS. By blocking the AT1 receptor, Candesartan-d4 inhibits the action of angiotensin II, a key player in the RAAS . This leads to a decrease in vasoconstriction and aldosterone secretion, ultimately resulting in lowered blood pressure . Additionally, there is emerging evidence for the involvement of the renin-angiotensin system (RAS) in Alzheimer’s disease pathogenesis .
Pharmacokinetics
Candesartan-d4 is administered orally as a prodrug, Candesartan cilexetil, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract . The absorption, distribution, metabolism, and excretion (ADME) properties of Candesartan-d4 contribute to its bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of Candesartan-d4’s action primarily involve the reduction of blood pressure. By blocking the AT1 receptor, Candesartan-d4 prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a decrease in blood pressure . Additionally, Candesartan-d4 has been found to reduce palmitic acid-induced intracellular Ca2+ overload and lipid accumulation, which alleviates insulin resistance .
Action Environment
The action, efficacy, and stability of Candesartan-d4 can be influenced by various environmental factors. For instance, the presence of other medications can interact with Candesartan-d4 and potentially increase the risk of side effects . Furthermore, conditions such as kidney or liver problems can affect the dosage and effectiveness of Candesartan-d4 .
properties
IUPAC Name |
2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMVQVXFRQIKW-ZGAVCIBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Candesartan D4 and how is it used in research?
A: Candesartan D4 (C23H18D4N6O3) is a deuterated form of Candesartan, a medication used to treat high blood pressure and heart failure. It serves as an internal standard in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify Candesartan in biological samples [, , ].
Q2: Why is Candesartan D4 preferred as an internal standard over Candesartan?
A: Candesartan D4 shares nearly identical chemical properties with Candesartan, including extraction and ionization behavior, but exhibits a distinct mass-to-charge ratio due to the presence of four deuterium atoms. This allows researchers to differentiate it from Candesartan during mass spectrometry analysis, enabling accurate quantification even in complex matrices like plasma [, , ].
Q3: Can you explain the analytical method typically used to quantify Candesartan in biological samples using Candesartan D4?
A: Researchers often employ LC-MS/MS for simultaneous quantification of Candesartan and Candesartan D4 [, , ]. The method generally involves:
Q4: What are the advantages of using LC-MS/MS for Candesartan quantification?
A: LC-MS/MS offers several benefits including high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously. This makes it ideal for analyzing Candesartan in complex biological samples [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.